GW 841819X

Bromodomain inhibition BRD2/3/4 potency comparison

Researchers requiring a BET bromodomain inhibitor with a distinct selectivity profile face limited options with well-characterized off-target activity. GW 841819X (CAS 146135-18-4) addresses this gap as a (+)-JQ1 analogue and single enantiomer pan-BET inhibitor. - Pan-BET inhibition: BRD2 pIC50 5.9, BRD3 6.2, BRD4 6.3; BRD4 BD1 Kd 46 nM. - ApoA1 induction: EC50 440 nM in HepG2, minimal LDL-R activity; validated in chemoproteomic SILAC workflows (APEX1 engagement, DNMT1 modulation). - Supplied as powder, >98% purity (HPLC); stored at -20°C; shipped at ambient temperature. In stock for immediate global dispatch.

Molecular Formula C25H21N5O2
Molecular Weight 423.5 g/mol
Cat. No. B607898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGW 841819X
SynonymsGW-841819X;  GW841819X;  GW 841819X;  GW 841819;  GW841819;  GW-841819.
Molecular FormulaC25H21N5O2
Molecular Weight423.5 g/mol
Structural Identifiers
SMILESCC1=NN=C2N1C3=CC=CC=C3C(=NC2NC(=O)OCC4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C25H21N5O2/c1-17-28-29-24-23(27-25(31)32-16-18-10-4-2-5-11-18)26-22(19-12-6-3-7-13-19)20-14-8-9-15-21(20)30(17)24/h2-15,23H,16H2,1H3,(H,27,31)
InChIKeyTUWDLUFFAHHNEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GW 841819X: Pan-BET Bromodomain Inhibitor


GW 841819X is a synthetic small molecule inhibitor of the bromodomain and extraterminal (BET) family proteins (BRD2, BRD3, BRD4), acting as an acetylated lysine mimetic that competes for histone binding sites [1]. It is an analogue of (+)-JQ1 and is characterized as a single enantiomer with undefined chirality at the 4-position of the benzodiazepine ring [2]. The compound demonstrates potent pan-BET inhibition with reported pIC50 values of 5.9, 6.2, and 6.3 for BRD2, BRD3, and BRD4, respectively, and functions as an ApoA1 reporter gene inducer (EC170 0.22 µM) .

Why Generic Substitution Fails for GW 841819X


Despite sharing a common target class, BET bromodomain inhibitors exhibit substantial variance in potency, selectivity, and off-target effects that render generic substitution inappropriate. GW 841819X displays a distinct BRD2/3/4 inhibitory profile with pIC50 values of 5.9/6.2/6.3 , which contrasts with the higher potency of I-BET762 (IC50 32.5–42.5 nM) and the broader cellular activity of OTX-015 (IC50 92–112 nM) . Furthermore, GW 841819X has been identified as an inducer of ApoA1 expression with minimal impact on LDL-R activity [1], a functional selectivity not observed with all pan-BET inhibitors. The compound also exhibits a unique off-target interaction with APEX1 and modulates DNMT1 expression [2], underscoring that even within the BET inhibitor class, chemical structure dictates distinct biological outcomes. Therefore, substitution with a generically similar BET inhibitor risks confounding experimental results due to uncharacterized differences in target engagement and downstream signaling.

GW 841819X Quantitative Comparison with Key BET Inhibitors


BRD2/3/4 Inhibitory Potency Comparison

GW 841819X inhibits BRD2, BRD3, and BRD4 with pIC50 values of 5.9, 6.2, and 6.3, respectively, corresponding to IC50 values of approximately 1.26 µM, 0.63 µM, and 0.50 µM . In contrast, I-BET762 exhibits higher potency with IC50 values ranging from 32.5 to 42.5 nM (pIC50 ~7.4-7.5) for the same targets . OTX-015 shows intermediate potency with IC50 values of 92-112 nM (pIC50 ~6.9-7.0) . This places GW 841819X as a moderately potent pan-BET inhibitor, distinct from the higher potency alternatives, which may be advantageous for studies requiring partial inhibition or reduced on-target toxicity.

Bromodomain inhibition BRD2/3/4 potency comparison

ApoA1 Induction Specificity

GW 841819X potently induces the ApoA1 reporter gene with an EC170 of 0.22 µM in HepG2 cells, a functional readout not uniformly observed across all BET inhibitors . Importantly, at concentrations that induce ApoA1 expression, GW 841819X shows very little effect on LDL-R luciferase activity, suggesting transcriptional specificity [1]. In contrast, JQ1, while a potent BET inhibitor, has not been reported to exhibit the same ApoA1-specific induction profile. This functional selectivity indicates that GW 841819X may modulate lipid metabolism pathways distinct from broader transcriptional effects of pan-BET inhibition.

ApoA1 induction HDL metabolism transcriptional selectivity

BD1/BD2 Domain Affinity Profile

GW 841819X binds to individual bromodomains BD1 and BD2 with affinities of 46 nM and 52.5 nM, respectively, while interaction with BRD3 is estimated at approximately 70 nM [1]. In comparison, (+)-JQ1 binds to BRD4(1/2) with IC50 values of 77 nM and 33 nM, indicating a different domain preference [2]. I-BET762 binds to BRD2, BRD3, and BRD4 with Kd values of 61.3, 50.5, and 55.2 nM, respectively, by ITC, demonstrating a more balanced pan-BET profile . GW 841819X's relatively higher affinity for BD1 over BD2 (46 nM vs. 52.5 nM) and its distinct Kd profile compared to both JQ1 and I-BET762 may influence its cellular activity and target residence time.

Bromodomain binding BD1/BD2 selectivity affinity profiling

APEX1 and DNMT1 Off-Target Profiling

Chemoproteomic studies using affinity-based probes derived from GW 841819X revealed a novel off-target interaction with APEX1, leading to upregulation of endogenous DNMT1 expression under normoxic conditions [1]. This off-target activity has not been reported for JQ1 or I-BET762 in comparable chemoproteomic screens. While JQ1 is considered a selective BET probe, no study has identified APEX1 binding or DNMT1 modulation. The unique off-target profile of GW 841819X may contribute to its observed in vivo activity against NUT-midline carcinoma, multiple myeloma, mixed-lineage leukemia, and acute myeloid leukemia [2].

Off-target profiling APEX1 DNMT1 chemoproteomics

GW 841819X Research Applications


ApoA1 Regulation and HDL Metabolism Studies

Utilize GW 841819X as a chemical probe to induce ApoA1 expression in hepatocyte models, capitalizing on its EC50 of 440 nM and minimal off-target effects on LDL-R activity . This scenario is particularly valuable for dissecting transcriptional regulation of HDL biogenesis without confounding broad transcriptional changes induced by more potent BET inhibitors.

BD1-Specific Bromodomain Function Investigation

Leverage GW 841819X's 46 nM affinity for BRD4 BD1 to selectively probe BD1-mediated transcriptional programs. The compound's distinct BD1/BD2 affinity ratio compared to JQ1 and I-BET762 enables differential interrogation of bromodomain domain-specific biology in chromatin regulation [1].

Chemoproteomic Off-Target Discovery

Employ GW 841819X-derived affinity-based probes in SILAC chemoproteomic workflows to identify and validate APEX1 and other potential off-targets, as demonstrated by Li et al. [2]. This application provides a validated starting point for probe development and target deconvolution studies.

In Vivo Oncology Models: NUT Carcinoma and Hematologic Malignancies

GW 841819X has demonstrated in vivo activity against NUT-midline carcinoma, multiple myeloma, mixed-lineage leukemia, and acute myeloid leukemia [3]. Its distinct potency and off-target profile make it a relevant tool for comparative efficacy studies alongside clinical-stage BET inhibitors like I-BET762 and OTX-015.

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